alpha-D-glucose-13C6,d7
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Overview
Description
Alpha-D-glucose-13C6,d7 is a deuterium and carbon-13 labeled form of alpha-D-glucose. This compound is a stable isotope-labeled glucose molecule, where six carbon atoms are replaced with carbon-13 and seven hydrogen atoms are replaced with deuterium. It is commonly used in scientific research as a tracer for metabolic studies and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-glucose-13C6,d7 involves the incorporation of stable isotopes into the glucose moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy to monitor the incorporation of isotopes and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-glucose-13C6,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the specific reaction being studied, but they often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce gluconic acid, while reduction reactions may yield sorbitol. These products are crucial for understanding the metabolic fate of glucose in biological systems .
Scientific Research Applications
Alpha-D-glucose-13C6,d7 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-D-glucose-13C6,d7 involves its incorporation into metabolic pathways as a labeled glucose molecule. The stable isotopes allow researchers to track the movement and transformation of glucose within cells and tissues. This provides valuable insights into the molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C6: A carbon-13 labeled glucose molecule without deuterium atoms.
D-Glucose-1,2,3,4,5,6,6-d7: A deuterium-labeled glucose molecule without carbon-13 atoms.
D-Glucose-6,6-d2: A glucose molecule labeled with deuterium at the sixth carbon position.
Uniqueness
Alpha-D-glucose-13C6,d7 is unique because it combines both carbon-13 and deuterium labeling, providing a dual-labeled glucose molecule. This dual labeling enhances the accuracy and sensitivity of metabolic studies, making it a valuable tool for researchers investigating complex biochemical processes .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2-deuteriooxy-6-[dideuterio(hydroxy)(113C)methyl](2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,11D |
InChI Key |
WQZGKKKJIJFFOK-WGNUVCMLSA-N |
Isomeric SMILES |
[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O)([2H])O[2H])([2H])[13C]([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.